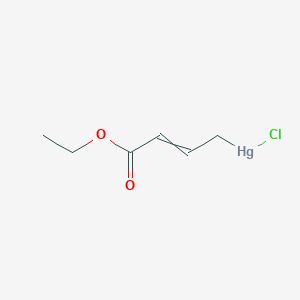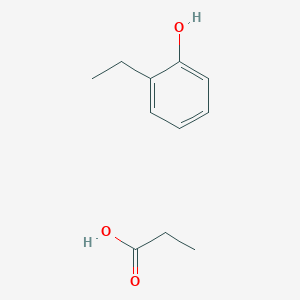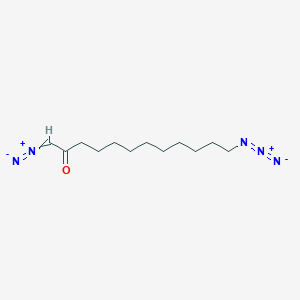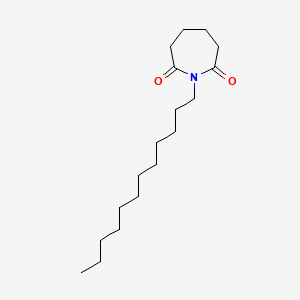
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury is an organomercury compound with a complex structureThe compound’s molecular formula is C7H9ClHgO3, and it has a molecular weight of approximately 349.999750208 daltons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 4-ethoxy-4-oxobut-2-en-1-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would require optimization of reaction conditions and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted organomercury compounds .
Aplicaciones Científicas De Investigación
Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Chloro(4-ethoxy-4-oxobut-2-en-1-yl)mercury include other organomercury compounds with different substituents, such as:
- Chloro(4-methoxy-4-oxobut-2-en-1-yl)mercury
- Chloro(4-ethoxy-4-oxobut-2-en-1-yl)lead
- Chloro(4-ethoxy-4-oxobut-2-en-1-yl)tin
Uniqueness
This compound is unique due to its specific structure and the presence of both mercury and chloro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
116249-05-9 |
|---|---|
Fórmula molecular |
C6H9ClHgO2 |
Peso molecular |
349.18 g/mol |
Nombre IUPAC |
chloro-(4-ethoxy-4-oxobut-2-enyl)mercury |
InChI |
InChI=1S/C6H9O2.ClH.Hg/c1-3-5-6(7)8-4-2;;/h3,5H,1,4H2,2H3;1H;/q;;+1/p-1 |
Clave InChI |
JIIFCIDUHNXZCX-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C=CC[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)

![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)



![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)


![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)




